(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-25(2,3)19-15-13-18(14-16-19)17-29-26-23-21-11-7-8-12-22(21)27(24(23)28)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3/b26-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHQQABWCGWZEO-RWEWTDSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced by reacting the indole derivative with methoxyamine hydrochloride in the presence of a base such as sodium acetate.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyimino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the indole-2-one class, which is recognized for its therapeutic potential. Indole derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies suggest that (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one may exhibit similar biological activities due to its structural characteristics.
Case Study: Anticancer Activity
In a study examining various indole derivatives, compounds with similar structures demonstrated significant cytotoxic effects against cancer cell lines. The unique substituents in This compound could potentially enhance these effects, warranting further investigation into its mechanism of action.
Neuropharmacology
Indole compounds have also been implicated in neuropharmacology, with some derivatives showing promise as antidepressants or anxiolytics. The structural modifications in This compound may influence its interaction with neurotransmitter systems.
Table 2: Potential Biological Activities
| Activity Type | Potential Impact |
|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Reduction of inflammation markers |
| Neuropharmacology | Potential antidepressant effects |
Material Science Applications
Beyond biological applications, this compound may find utility in material sciences. Its unique chemical structure allows for the exploration of new polymers or composites with specific properties.
Synthesis and Modification
The synthesis of This compound can be approached through various synthetic routes, which can be tailored to modify its properties for specific applications in materials science.
Case Study: Polymer Development
Research into indole derivatives has led to the development of conductive polymers that incorporate such compounds. The incorporation of This compound into polymer matrices could enhance electrical conductivity or thermal stability.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imino Group
Compounds with modified imino substituents exhibit distinct physicochemical and biological profiles:
Analysis : Bulky substituents (e.g., tert-butyl) may improve target binding through hydrophobic interactions compared to smaller heterocycles (pyrazole, imidazole). Methoxy groups (as in JK3/32) could enhance solubility but reduce membrane permeability .
Aromatic Ring Modifications
Variations in the phenyl group at the 1-position influence electronic and steric properties:
The unsubstituted phenyl in the target compound may favor π-π stacking interactions in hydrophobic pockets .
Physicochemical and Spectroscopic Comparisons
Analysis : Higher molecular weight and lipophilicity in the target compound may correlate with longer LC retention times and altered pharmacokinetics compared to smaller analogs .
Biological Activity
Introduction
The compound (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (CAS No. 341964-34-9) is a synthetic derivative of indole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 384.47 g/mol
- Structural Features : The compound features an indole framework with a methoxyimino group and a tert-butylphenyl moiety, which may influence its biological activity.
Anticancer Properties
Research indicates that indole derivatives often exhibit anticancer properties. The unique structure of This compound suggests potential mechanisms of action against cancer cells. For instance:
- Mechanism of Action : Indole derivatives can modulate various signaling pathways involved in cell proliferation and apoptosis. Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins .
Antioxidant Activity
The antioxidant properties of indole compounds are well-documented. The presence of the methoxyimino group may enhance the compound's ability to scavenge free radicals:
- Research Findings : In vitro studies have demonstrated that related indole derivatives can significantly reduce oxidative stress markers in various cell types, suggesting a protective effect against oxidative damage .
Neuroprotective Effects
Indole derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases:
- Case Study : A study involving similar compounds indicated that they could protect neuronal cells from apoptosis induced by oxidative stress, potentially through the modulation of mitochondrial function .
Pharmacological Applications
The structural features of This compound suggest several potential pharmacological applications:
- Cancer Therapy : Given its anticancer properties, this compound may serve as a lead structure for developing new anticancer agents.
- Antioxidant Supplements : Its ability to scavenge free radicals positions it as a candidate for antioxidant formulations.
- Neuroprotective Agents : The neuroprotective effects observed in preliminary studies warrant further investigation for applications in treating neurodegenerative disorders.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the indol-2-one core via cyclization of substituted aniline derivatives under acidic conditions.
- Step 2 : Introduction of the [(4-tert-butylphenyl)methoxy]imino group via Schiff base formation, using a substituted hydroxylamine derivative. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the Z-isomer configuration .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity.
- Critical Consideration : Monitor stereoselectivity using -NMR to confirm the Z-configuration at the imino bond .
Q. How can the three-dimensional conformation of this compound be characterized, and why is it critical for biological activity?
- Methodological Answer :
- Use X-ray crystallography to resolve the crystal structure, focusing on the spatial arrangement of the tert-butylphenyl and indol-2-one moieties.
- Computational methods (e.g., DFT calculations or molecular docking) can predict interactions with biological targets, such as enzymes or receptors, by analyzing steric hindrance and electronic effects .
- Critical Consideration : Compare experimental (X-ray) and computational results to validate conformational stability .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer :
- General Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact.
- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for ≥15 minutes. No specific antidote is reported due to limited toxicity data .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence the stereochemical outcome of the imino group?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the Z-isomer.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance reaction rates and selectivity.
- Data Analysis : Compare -NMR coupling constants (J-values) for imino protons in different solvents to quantify stereoselectivity .
- Critical Consideration : Use -NMR to confirm electronic effects of the tert-butyl group on reaction kinetics .
Q. What experimental and computational approaches can resolve contradictions in spectral data (e.g., NMR vs. IR)?
- Methodological Answer :
- Experimental : Acquire 2D NMR (COSY, HSQC) to assign overlapping signals. Validate carbonyl stretching frequencies (IR) with DFT-simulated spectra.
- Computational : Perform ab initio calculations (e.g., Gaussian) to model vibrational modes and electronic transitions .
- Critical Consideration : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. How does the tert-butyl group impact the compound’s pharmacokinetic properties compared to analogs with smaller substituents?
- Methodological Answer :
- Lipophilicity Assays : Measure logP values (shake-flask method) to assess hydrophobicity.
- Metabolic Stability : Conduct in vitro microsomal assays (e.g., human liver microsomes) to compare degradation rates with methoxy- or methyl-substituted analogs .
- Structural Insight : The bulky tert-butyl group may reduce metabolic clearance but increase plasma protein binding, affecting bioavailability .
Q. What strategies can optimize the compound’s solubility for in vivo studies without altering its bioactivity?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation.
- Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
- Data-Driven Approach : Perform solubility-activity relationship (SAR) studies to identify non-critical positions for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
